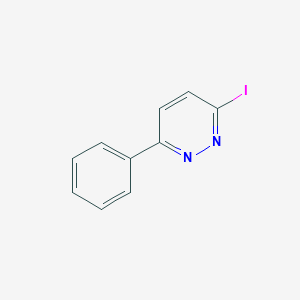

2-Chloro-3-phenylquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

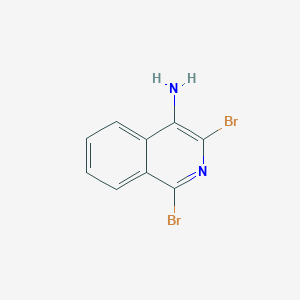

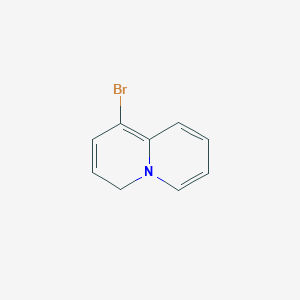

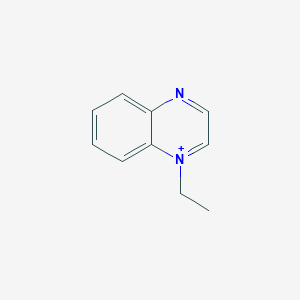

2-Chloro-3-phenylquinoxaline is a chemical compound with the molecular formula C14H9ClN2 . It has a molecular weight of 240.69 .

Molecular Structure Analysis

The InChI code for 2-Chloro-3-phenylquinoxaline is1S/C14H9ClN2/c15-14-13 (10-6-2-1-3-7-10)16-11-8-4-5-9-12 (11)17-14/h1-9H . This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis

2-Chloro-3-phenylquinoxaline is a solid substance .科学的研究の応用

Antimicrobial Activity

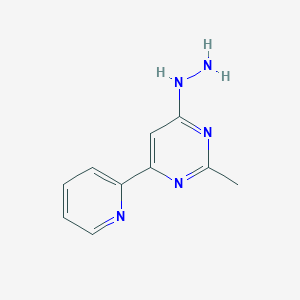

Research has explored the antimicrobial properties of quinoxaline derivatives, where 2-Chloro-3-phenylquinoxaline can serve as a core structure for synthesizing compounds with potential antimicrobial activities. For instance, derivatives of 2-Chloro-3-methylquinoxaline, a closely related compound, have shown promising antimicrobial properties against various pathogens. The synthesis of these derivatives involves replacing the chlorine atom with different functional groups to enhance their antimicrobial efficacy (Singh et al., 2010); (Singh et al., 2011).

Anticancer Activity

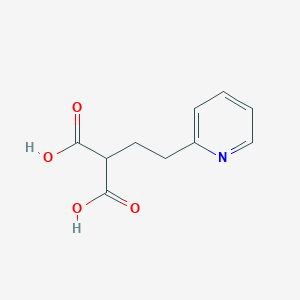

The anticancer potential of quinoxaline derivatives has also been a focus of research. Compounds based on the quinoxaline structure, including those derived from 2-Chloro-3-phenylquinoxaline, have been studied for their anticancer effects. The synthesis of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates and related compounds has demonstrated significant antiproliferative activity against various cancer cell lines, highlighting the potential of 2-Chloro-3-phenylquinoxaline derivatives in cancer therapy (El Rayes et al., 2019).

Anti-inflammatory Activity

The anti-inflammatory properties of new thioether derivatives of 2-Chloro-3-methylquinoxaline, a compound structurally similar to 2-Chloro-3-phenylquinoxaline, have been investigated. These derivatives have shown good anti-inflammatory activity, suggesting that modifications to the quinoxaline core can yield compounds with beneficial therapeutic effects in inflammation-related conditions (Singh et al., 2010).

Synthesis of High-Performance Polymers

2-Chloro-3-phenylquinoxaline and its derivatives have been used in the synthesis of high-performance polymers. These polymers, incorporating phenylquinoxaline units, exhibit desirable properties such as high thermal stability and good solubility, making them suitable for advanced materials applications. The development of efficient synthetic routes for these polymers demonstrates the versatility of quinoxaline derivatives in materials science (Baek & Harris, 2005).

Fluorescent Materials

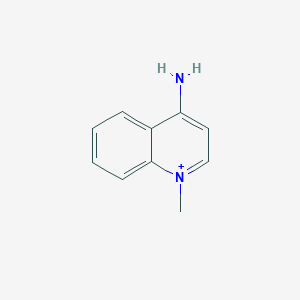

Quinoxaline derivatives, including those derived from 2-Chloro-3-phenylquinoxaline, have been studied for their photophysical properties. These compounds can exhibit fluorescence, making them potential candidates for use in optoelectronic devices and fluorescent materials. The effects of solvating media on the photophysical properties of phenylquinoxaline derivatives have been explored, providing insights into their potential applications in the development of novel fluorescent materials (Homocianu et al., 2017).

Safety and Hazards

2-Chloro-3-phenylquinoxaline is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

作用機序

Mode of Action

Quinoxaline derivatives, in general, have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and antimicrobial effects .

Biochemical Pathways

The biochemical pathways affected by 2-Chloro-3-phenylquinoxaline are currently unknown. It’s worth noting that quinoxaline derivatives have been found to interact with various biochemical pathways, leading to their diverse therapeutic uses .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given the broad spectrum of biological activities exhibited by quinoxaline derivatives, it’s likely that this compound may have similar effects .

Action Environment

Factors such as temperature, pH, and the presence of other molecules could potentially affect its action .

特性

IUPAC Name |

2-chloro-3-phenylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPGPIQKEKAEAHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24808341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Chloro-3-phenylquinoxaline | |

Q & A

Q1: What synthetic routes are commonly used to produce 2-chloro-3-phenylquinoxaline derivatives?

A1: The research article "Synthesis of Novel Drug-Like Small Molecules Based on Quinoxaline Containing Amino Substitution at C-2" [] highlights a key reaction involving 2-chloro-3-phenylquinoxaline: its reaction with various amines. This reaction pathway allows for the synthesis of a diverse range of quinoxaline derivatives with amino substitutions at the C-2 position. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。